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Compound of Interest

Compound Name: Diphenylacetylene

Cat. No.: B1204595

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
diphenylacetylene (tolan), a fundamental building block in organic chemistry and materials
science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, including data tables and experimental

methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of
diphenylacetylene. The symmetry of the molecule results in a relatively simple spectrum.

The proton NMR spectrum of diphenylacetylene is characterized by signals in the aromatic
region, corresponding to the phenyl protons. The chemical shifts can vary slightly depending on
the solvent and the magnetic field strength of the spectrometer.
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Solvent Frequency Chemical Shift Multiplicity Assignment
(MHz) (3, ppm)
CDCls 89.56 7.51 Multiplet Phenyl H
CDClIs 89.56 7.22-7.41 Multiplet Phenyl H
CCla 300 7.46 Multiplet Phenyl H
CCla 300 7.22 Multiplet Phenyl H
CCla 300 7.19 Multiplet Phenyl H
CDCls 400 ~7.33-7.56 Multiplet Phenyl H

Experimental Protocol - *H NMR Spectroscopy[1][2]

A typical protocol for obtaining a *tH NMR spectrum of diphenylacetylene involves the
following steps:

o Sample Preparation: A small amount of diphenylacetylene (typically 5-10 mg) is dissolved
in a deuterated solvent (e.g., CDCls or CCl4) in an NMR tube. Tetramethylsilane (TMS) is
often added as an internal standard for chemical shift referencing (6 = 0.00 ppm).

e Instrument Setup: The NMR spectrometer is tuned and locked onto the deuterium signal of
the solvent. The sample is shimmed to optimize the homogeneity of the magnetic field.

o Data Acquisition: A standard one-pulse sequence is used to acquire the free induction decay
(FID). Key parameters such as the pulse width, acquisition time, and relaxation delay are
optimized.

» Data Processing: The FID is subjected to a Fourier transform to obtain the frequency-domain
spectrum. Phase and baseline corrections are applied to the resulting spectrum.

The 3C NMR spectrum of diphenylacetylene is also relatively simple due to its symmetry. It
typically shows signals for the quaternary acetylenic carbons and the aromatic carbons of the
phenyl rings.
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Chemical Shift (3,

Solvent Frequency (MHz) Assignment
ppm)
131.9, 128.7, 128.2, _
CDClIs 100 Aromatic Carbons
124.0
Acetylenic Carbon
Chloroform-d Not Specified Not Specified (ipso), Aromatic

Carbons

Experimental Protocol - 33C NMR Spectroscopy[1][2]
The protocol for 13C NMR is similar to that for tH NMR, with a few key differences:

o Sample Preparation: A higher concentration of the sample is often required due to the lower
natural abundance of the 13C isotope.

o Data Acquisition: A proton-decoupled pulse sequence is typically used to simplify the
spectrum and improve the signal-to-noise ratio. This involves irradiating the sample with a
broad range of proton frequencies to remove C-H coupling.

o Data Processing: The processing steps are analogous to those for *H NMR.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the functional groups
present in diphenylacetylene. The most characteristic feature is the C=C stretching vibration.

Technique Wavenumber (cm~1)  Intensity Assignment
KBr Pellet ~3050 Medium Aromatic C-H Stretch
KBr Pellet ~2200 Weak C=C Stretch (alkyne)
KBr Pellet ~1600-1450 Strong Aromatic C=C Stretch
C-H Bending (out-of-
KBr Pellet ~755, ~690 Strong
plane)
ATR-Neat Not specified in detail
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Experimental Protocol - IR Spectroscopy[1][3][4]

Two common methods for obtaining the IR spectrum of solid diphenylacetylene are:

o KBr Pellet Method:
o A small amount of diphenylacetylene is finely ground with dry potassium bromide (KBr).
o The mixture is pressed into a thin, transparent pellet using a hydraulic press.

o The pelletis placed in the sample holder of the IR spectrometer, and the spectrum is
recorded.

o Attenuated Total Reflectance (ATR) Method:
o A small amount of the solid sample is placed directly onto the ATR crystal.
o Pressure is applied to ensure good contact between the sample and the crystal.
o The IR spectrum is then recorded. This method requires minimal sample preparation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the
diphenylacetylene molecule. The conjugated system of the phenyl rings and the acetylene
linker gives rise to characteristic absorption bands.
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Molar Extinction

Solvent Amax (nm) Coefficient (g, Transition
M~icm~1)

Ethanol 278.75 27600 - TT*
Stretched

300 (33,300 cm™Y) - Band A
Polyethylene
Stretched

225 (44,400 cm™1) - Band B
Polyethylene
Stretched

196 (51,000 cm™?) - Band C
Polyethylene
Stretched

175 (57,000 cm™1) - Band D
Polyethylene

Experimental Protocol - UV-Vis Spectroscopy[1][5]
The following steps are typically followed to obtain a UV-Vis spectrum of diphenylacetylene:

o Sample Preparation: A stock solution of diphenylacetylene is prepared by accurately
weighing the compound and dissolving it in a suitable UV-transparent solvent (e.g., ethanol,
hexane). This solution is then diluted to a concentration that results in an absorbance
reading within the optimal range of the spectrophotometer (typically 0.1 to 1.0).

 Instrument Setup: The spectrophotometer is turned on and allowed to warm up. A baseline is
recorded using a cuvette filled with the pure solvent.

» Data Acquisition: The cuvette is rinsed and filled with the sample solution. The absorbance or
transmittance spectrum is then recorded over the desired wavelength range (e.g., 200-400
nm).

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a compound like diphenylacetylene
involves a series of logical steps to determine its structure and properties.
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General Spectroscopic Analysis Workflow
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Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1204595#spectroscopic-data-nmr-ir-uv-vis-of-
diphenylacetylene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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